molecular formula C26H17N6Na3O10S3 B13770396 2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt CAS No. 69178-38-7

2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt

Cat. No.: B13770396
CAS No.: 69178-38-7
M. Wt: 738.6 g/mol
InChI Key: PZGBEYOUNKVKNE-UHFFFAOYSA-K
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Description

2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt typically involves diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes, often carried out in batch reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are frequently used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the sulfonic acid groups.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in complexometric titrations.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups play a crucial role in the compound’s coloration properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved in its action depend on the specific application, such as binding to metal ions in complexometric titrations or interacting with cellular components in biological staining.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 5-amino-3-((4’-((8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-, trisodium salt
  • 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt

Uniqueness

Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 6-((2,4-diaminophenyl)azo)-4-hydroxy-3-((4-sulfo-1-naphthalenyl)azo)-, trisodium salt stands out due to its unique combination of functional groups, which confer specific properties such as enhanced solubility, stability, and intense coloration. These characteristics make it particularly valuable in applications requiring high-performance dyes and indicators.

Properties

CAS No.

69178-38-7

Molecular Formula

C26H17N6Na3O10S3

Molecular Weight

738.6 g/mol

IUPAC Name

trisodium;6-[(2,4-diaminophenyl)diazenyl]-4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H20N6O10S3.3Na/c27-14-5-6-20(18(28)11-14)30-31-21-12-17-13(9-23(21)44(37,38)39)10-24(45(40,41)42)25(26(17)33)32-29-19-7-8-22(43(34,35)36)16-4-2-1-3-15(16)19;;;/h1-12,33H,27-28H2,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

PZGBEYOUNKVKNE-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)N)N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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